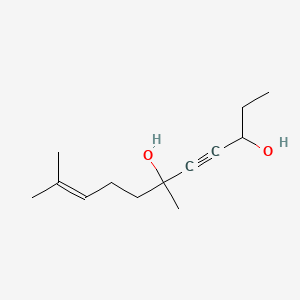

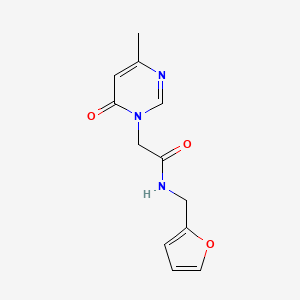

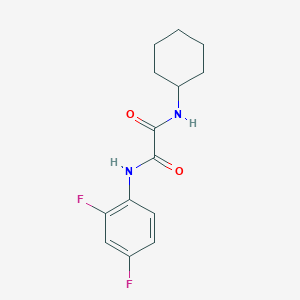

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Synthesis Analysis

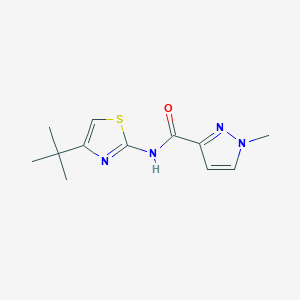

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .科学的研究の応用

Photosynthetic Electron Transport Inhibition

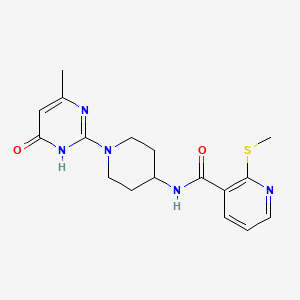

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide derivatives have been investigated for their potential to inhibit photosynthetic electron transport. A study involving four series of new pyrazoles, including similar compounds, evaluated their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. Most molecules exerted significant inhibition in the millimolar range. Molecular modeling suggested that their inhibitory potential is mainly associated with electrostatic properties (Vicentini et al., 2005).

Synthesis and Reactivity

Research on the synthesis and reactivity of related pyrazole derivatives includes the development of new procedures for creating pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, demonstrating the chemical versatility and potential for further modification of these compounds (Vicentini et al., 1994). Another study focused on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing the compound's adaptability in creating fluorinated derivatives for varied applications (Iminov et al., 2015).

Biological Activity

The biological activity of pyrazole derivatives has been a subject of significant interest. A study on the design, synthesis, and biological activity of new pyrazole amide derivatives, including compounds with similar structures, revealed promising insecticidal activity. Two derivatives exhibited good activity against Helicoverpa armigera at low concentrations, showing potential for agricultural applications (Deng et al., 2016).

Antibacterial Agents

Novel analogs of pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Among them, certain compounds displayed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications of these compounds as antibacterial agents, contributing to the development of new antibiotics (Palkar et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib . Therefore, “N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” and similar compounds could be promising candidates for future anticancer drug discovery .

作用機序

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .

Biochemical Pathways

Similar compounds have been shown to display faster killing-kinetics towards bacterial cells, creating pores in the bacterial cell membranes .

Result of Action

Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It’s worth noting that the activity of similar compounds has been investigated in conjunction with cell-penetrating peptides, suggesting that the cellular environment could play a role in their action .

特性

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-12(2,3)9-7-18-11(13-9)14-10(17)8-5-6-16(4)15-8/h5-7H,1-4H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDPMJIQPWPJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)